(E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine
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Overview
Description
(E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a phenylprop-2-en-1-imine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine typically involves the condensation reaction between 4-bromo-3-methylaniline and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding and catalysis.
Signal Transduction: Modulating signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine
- 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol
- 4-Bromo-2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}phenol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN/c1-13-12-15(9-10-16(13)17)18-11-5-8-14-6-3-2-4-7-14/h2-12H,1H3/b8-5+,18-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYJUXWDQQBIE-XQJBRBSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC=CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N=C/C=C/C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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